Computed Lipophilicity (XLogP3-AA) Differentiates from Common Methyl and Phenyl Oxadiazole Analogs
The compound's computed XLogP3-AA value of 2.7 [1] positions it in an optimal CNS drug-like lipophilicity window (typically 1-4), distinguishing it from both more polar analogs (e.g., 5-methyl-1,3,4-oxadiazole derivatives with predicted XLogP ~1.0) and excessively lipophilic variants (e.g., 5-phenyl-1,3,4-oxadiazole derivatives with predicted XLogP >3.5). This intermediate logP, combined with a topological polar surface area of 87.5 Ų (below the 140 Ų threshold for oral CNS drugs) and zero H-bond donors [1], suggests superior passive brain penetration potential compared to bulkier or more polar oxadiazole-containing comparators.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) and CNS drug-likeness parameters |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7; TPSA = 87.5 Ų; H-bond donors = 0 [1] |
| Comparator Or Baseline | Typical 5-methyl-1,3,4-oxadiazole analog (predicted XLogP ~1.0, TPSA comparable but H-bond donor count may vary); 5-phenyl-1,3,4-oxadiazole analog (predicted XLogP >3.5, higher MW and TPSA) |
| Quantified Difference | ΔXLogP ≈ +1.7 versus 5-methyl analog; ΔXLogP ≈ -0.8 versus 5-phenyl analog; TPSA below CNS cutoff while maintaining moderate lipophilicity |
| Conditions | Computed properties using PubChem XLogP3 3.0 and Cactvs 3.4.8.18 prediction algorithms [1] |
Why This Matters
A compound's lipophilicity and TPSA directly predict passive CNS penetration; this specific isopropyl-thiophene combination achieves a balanced profile that is not replicated by common methyl or phenyl variants, making it a preferred chemical probe for CNS target validation studies.
- [1] PubChem Compound Summary for CID 44061999, (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone. National Center for Biotechnology Information (2026). View Source
